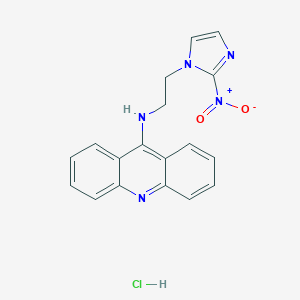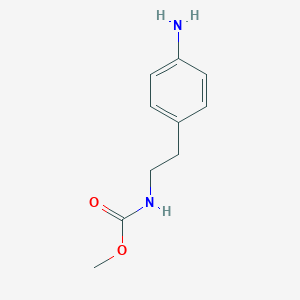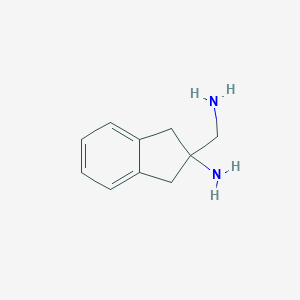
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine (NIA) is a synthetic compound that has been extensively studied for its potential application as an antitumor agent. It belongs to the class of nitroimidazole derivatives, which have been shown to selectively target hypoxic cells in tumors. NIA has been found to be particularly effective in treating solid tumors, such as those found in the lungs, liver, and brain.
Mechanism of Action
The mechanism of action of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine involves the reduction of the nitro group in the molecule by cellular enzymes. This reduction generates reactive intermediates that form covalent adducts with DNA, leading to DNA damage and cell death. The selective targeting of hypoxic cells in tumors is thought to be due to the increased activity of these cellular enzymes in these cells.
Biochemical and Physiological Effects
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has been shown to have several biochemical and physiological effects on cells. It has been found to induce DNA damage and cell cycle arrest in tumor cells. 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has been found to inhibit the production of reactive oxygen species, which can contribute to the development of cancer.
Advantages and Limitations for Lab Experiments
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has several advantages as a research tool in the laboratory. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer treatment, providing a wealth of information on its mechanism of action and potential applications. However, 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine also has several limitations for lab experiments. It can be difficult to obtain large quantities of the compound, and its stability can be affected by factors such as temperature and light exposure.
Future Directions
There are several potential future directions for research on 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and stability. Another area of interest is the investigation of the potential use of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to better understand the mechanism of action of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine and its potential applications in treating other diseases, such as parasitic infections and inflammatory disorders.
Synthesis Methods
The synthesis of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine involves several steps, including the reaction of 2-nitro-1-imidazoleethanol with acridine. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The final product is a yellow crystalline powder with a molecular weight of 382.4 g/mol.
Scientific Research Applications
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic cells in tumors, which are often resistant to conventional chemotherapy. 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine works by inhibiting DNA synthesis, causing cell death in tumor cells. In addition to its use as an antitumor agent, 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has also been studied for its potential use in treating other diseases, such as parasitic infections and inflammatory disorders.
properties
CAS RN |
142618-00-6 |
|---|---|
Product Name |
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine |
Molecular Formula |
C18H16ClN5O2 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[2-(2-nitroimidazol-1-yl)ethyl]acridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H15N5O2.ClH/c24-23(25)18-20-10-12-22(18)11-9-19-17-13-5-1-3-7-15(13)21-16-8-4-2-6-14(16)17;/h1-8,10,12H,9,11H2,(H,19,21);1H |
InChI Key |
MQLFCIAPVUBEAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCN4C=CN=C4[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCN4C=CN=C4[N+](=O)[O-].Cl |
Other CAS RN |
142618-00-6 |
synonyms |
9-(2-(2-nitro-1-imidazolyl)ethylamino)acridine NLA-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)


![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)

